1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate

Descripción general

Descripción

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate is an organic compound with the molecular formula C9H15NO7S2. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its high thermal stability, low volatility, and excellent solubility in water. It is commonly used in various industrial and scientific applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate typically involves the reaction of pyridine with 1,4-butanesultone in the presence of a suitable base. The reaction proceeds through the nucleophilic attack of the nitrogen atom in pyridine on the sulfonate group of 1,4-butanesultone, resulting in the formation of the desired product.

Reaction Conditions:

Temperature: The reaction is usually carried out at elevated temperatures, typically around 80-100°C.

Solvent: Common solvents used include acetonitrile or dimethylformamide (DMF).

Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of various substituted pyridinium salts.

Aplicaciones Científicas De Investigación

Catalytic Applications

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate has been employed as a catalyst in several organic reactions. Its effectiveness stems from its ability to facilitate multi-component reactions and promote high yields while maintaining environmentally friendly conditions.

Case Studies:

- One-Pot Synthesis : This compound has been utilized in the one-pot synthesis of xanthene derivatives, demonstrating excellent yields and short reaction times. The mild reaction conditions and easy handling make it an attractive option for synthetic chemists .

- Nanocatalyst Development : Researchers have developed nanosized versions of this compound to enhance catalytic activity in reactions such as the synthesis of spiro-oxindole derivatives. The nanocatalysts exhibit reusability and efficiency, contributing to sustainable chemical processes .

Organic Synthesis

The compound plays a significant role in organic synthesis, particularly in the formation of complex molecular structures.

Key Reactions:

- Fused Pyridocoumarins : In recent studies, this compound has been used to synthesize fused pyridocoumarins, which exhibit promising biological activities, including antitumor effects. These compounds were found to be significantly more toxic than standard chemotherapeutic agents like 5-fluorouracil .

- Spirooxindole Synthesis : The compound has also been involved in the efficient synthesis of spirooxindole derivatives through multi-component reactions. These derivatives are important for drug development due to their biological activity against various diseases .

Material Science

In materials science, this compound is being explored for its properties as an ionic liquid.

Applications:

- Polymerization : The compound can be polymerized to create materials with specific properties suitable for various applications, including drug delivery systems and functional coatings .

- Corrosion Inhibition : Research indicates that spiro-indoline derivatives synthesized from this compound show potential as corrosion inhibitors, which could have significant industrial applications .

Environmental and Green Chemistry

The use of this compound aligns with the principles of green chemistry due to its recyclable nature and the mild conditions required for its catalytic applications.

Advantages:

- Eco-Friendly Processes : The ability to conduct reactions under mild conditions reduces energy consumption and minimizes waste production, making it an environmentally friendly alternative to traditional catalysts .

- Reusability : The compound can be reused multiple times without significant loss of activity, which is crucial for sustainable practices in chemical manufacturing .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Catalysis | One-pot synthesis of xanthene derivatives | High yields; mild reaction conditions |

| Organic Synthesis | Synthesis of fused pyridocoumarins | Antitumor activity; higher toxicity than 5-FU |

| Material Science | Polymerization for drug delivery | Customizable properties; functional coatings |

| Environmental Chemistry | Corrosion inhibition using spiro-indoline derivatives | Effective at low concentrations |

Mecanismo De Acción

The mechanism of action of 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects. In catalytic applications, it can stabilize transition states and lower activation energies, enhancing reaction rates.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Sulfobutyl)pyridinium chloride

- 1-(4-Sulfobutyl)pyridinium bromide

- 1-(4-Sulfobutyl)pyridinium nitrate

Uniqueness

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate is unique due to its combination of high thermal stability, low volatility, and excellent solubility in water. These properties make it particularly suitable for applications requiring stable and efficient ionic liquids. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile choice for various scientific and industrial applications.

Actividad Biológica

1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate (CAS No. 827320-61-6) is a pyridinium ionic liquid known for its unique chemical properties and potential biological activities. This compound has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

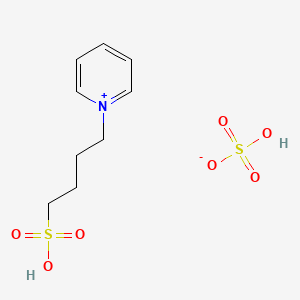

The chemical structure of this compound can be represented as follows:

This compound features a pyridinium ring substituted with a sulfonic acid group, contributing to its ionic liquid characteristics. The presence of the sulfonic group enhances its solubility in water and other polar solvents, making it suitable for various biological applications.

This compound exhibits biological activity through several mechanisms:

1. Enzyme Interaction:

- The compound acts as an enzyme inhibitor or modulator, potentially affecting metabolic pathways by interacting with key enzymes involved in cellular respiration and energy metabolism.

2. Antioxidant Activity:

- Preliminary studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress in cells.

3. Cytotoxicity:

- Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| HeLa | 25 | Significant cytotoxicity observed. | |

| MCF-7 | 30 | Induced apoptosis in breast cancer cells. | |

| A549 | 20 | Inhibition of cell proliferation noted. |

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Rapidly absorbed in vitro.

- Distribution: Widely distributed due to its ionic nature.

- Metabolism: Primarily metabolized in the liver.

- Excretion: Excreted via renal pathways.

Case Studies

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on Ehrlich ascites carcinoma cells demonstrated that it exhibited three times the toxicity compared to standard chemotherapeutics like 5-fluorouracil. The mechanism was linked to increased apoptosis rates and disruption of cellular metabolism.

Case Study 2: Antioxidant Properties

In another investigation, the compound was tested for its ability to scavenge free radicals. Results indicated a significant reduction in lipid peroxidation levels, confirming its potential as an antioxidant agent.

Propiedades

IUPAC Name |

hydrogen sulfate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.H2O4S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPABZHYKFUAWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647710 | |

| Record name | 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827320-61-6 | |

| Record name | Pyridinium, 1-(4-sulfobutyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827320-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.